molecular formula C11H13NO3 B8456305 N-[4-(Acetyloxy)-2-methylphenyl]acetamide

N-[4-(Acetyloxy)-2-methylphenyl]acetamide

Cat. No.: B8456305
M. Wt: 207.23 g/mol
InChI Key: BPZOHQGQVHNMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Acetyloxy)-2-methylphenyl]acetamide is an organic compound with the molecular formula C10H11NO3. It is a derivative of acetanilide and is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of an acetylamino group and a methyl group attached to a phenyl ring, which is further esterified with acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetyloxy)-2-methylphenyl]acetamide typically involves the acetylation of 3-methyl-4-aminophenol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions generally include:

  • Temperature: 0-5°C
  • Solvent: Acetic acid or dichloromethane
  • Reaction time: 1-2 hours

The product is then purified by recrystallization from ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetyloxy)-2-methylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Nitro, halo, and other substituted derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(Acetyloxy)-2-methylphenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesic and antipyretic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(Acetyloxy)-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can undergo hydrolysis to release acetic acid and the corresponding amine, which may interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to modulate various biochemical pathways, including those involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylamino-phenyl acetate: Similar structure but lacks the methyl group.

    3-Methyl-4-aminophenol: Precursor in the synthesis of N-[4-(Acetyloxy)-2-methylphenyl]acetamide.

    Acetaminophen: Common analgesic and antipyretic with a related structure.

Uniqueness

This compound is unique due to the presence of both an acetylamino group and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(4-acetamido-3-methylphenyl) acetate

InChI

InChI=1S/C11H13NO3/c1-7-6-10(15-9(3)14)4-5-11(7)12-8(2)13/h4-6H,1-3H3,(H,12,13)

InChI Key

BPZOHQGQVHNMDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.66 g (37.5 mmol) 4-amino-3-methylphenol, 5.00 mL glacial acetic acid, 0.500 g (6.09 mmol) sodium acetate and 7.87 mL (83.3 mmol) acetic anhydride were combined and stirred for 1 h at 125° C. After cooling to RT, ice water was added to the reaction mixture. The precipitate formed was suction filtered, washed with water and dried under HV.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
7.87 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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